

Application Notes: ELISA-Based Detection of N-Acyl-Homoserine Lactones (AHLs)

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Compound of Interest

Compound Name: *N*-nonanoyl-L-Homoserine lactone

Cat. No.: B595969

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Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by a wide range of Gram-negative bacteria for quorum sensing, a cell-density-dependent communication system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1] The detection and quantification of AHLs are crucial for understanding bacterial pathogenesis, developing anti-quorum sensing strategies, and monitoring bacterial populations in various environments. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, specific, and high-throughput method for the detection of these small molecules.[2][3]

Principle of the Assay

This protocol describes a competitive ELISA for the quantification of AHLs. In this format, AHL present in a sample competes with a labeled AHL conjugate for binding to a limited number of anti-AHL antibody binding sites, typically immobilized on a microplate. The amount of labeled AHL conjugate that binds to the antibody is inversely proportional to the concentration of AHL in the sample. The signal generated from the labeled conjugate is then used to determine the concentration of AHL in the unknown samples by comparison with a standard curve. Competitive ELISAs are particularly well-suited for the detection of small molecules like AHLs. [4]

Application Areas

- Microbiology Research: Studying quorum sensing mechanisms and identifying AHL profiles of different bacterial species.
- Drug Discovery: Screening for inhibitors of AHL synthesis or signaling.
- Clinical Diagnostics: Investigating the role of AHLs in infectious diseases.
- Environmental Monitoring: Assessing bacterial communication in environmental biofilms and ecosystems.
- Agricultural Science: Understanding the role of quorum sensing in plant-pathogen interactions.

Quantitative Data Summary

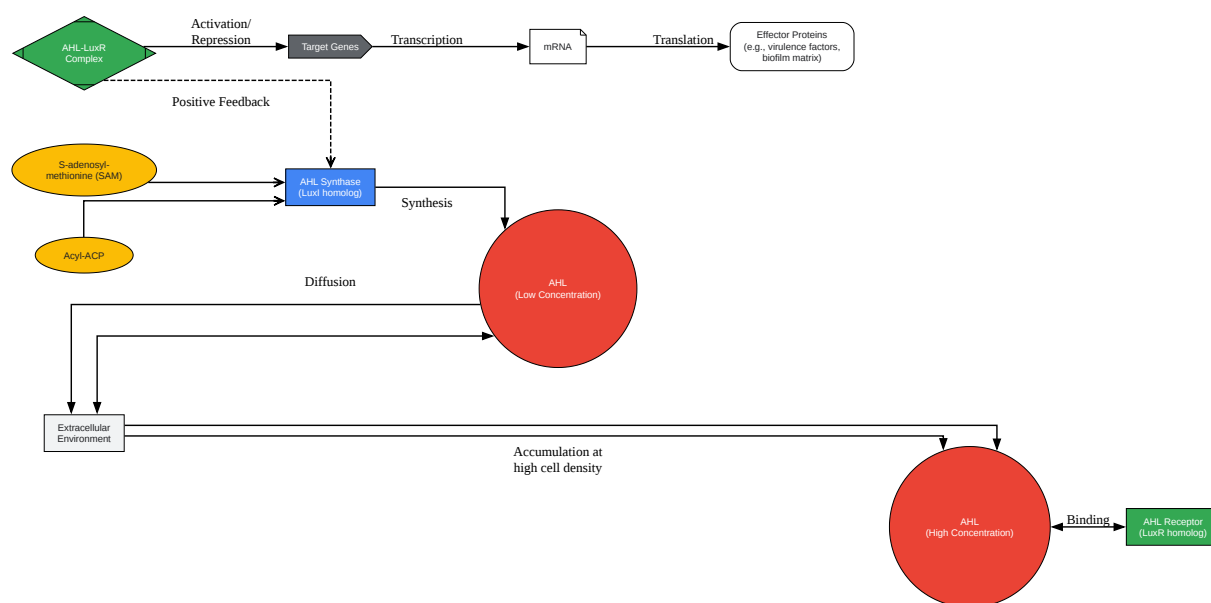
The sensitivity and specificity of an AHL ELISA are highly dependent on the monoclonal antibody used. The following table summarizes the 50% inhibitory concentration (IC50) for various N-acyl-homoserine lactones using different monoclonal antibodies, providing an indication of the assay's sensitivity and cross-reactivity.

Monoclonal Antibody	Target AHL	IC50 (µg/L)	Cross-Reactivity with other AHLs	Reference
HSL1/2-2C10	N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)	134 ± 30	High sensitivity to 3-oxo-substituted AHLs	[2]
HSL4-4C9	N-octanoyl-L-homoserine lactone (C8-HSL)	>1000	High selectivity for C8-HSL	[2]
RS2-1G9	N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)	~150 nM (Kd)	High specificity for 3-oxo-C12-HSL	[1]

Note: The IC₅₀ value represents the concentration of the analyte that causes a 50% reduction in the maximum signal. A lower IC₅₀ value indicates higher sensitivity. K_d (dissociation constant) is another measure of affinity, with lower values indicating stronger binding.

Signaling Pathway and Experimental Workflow

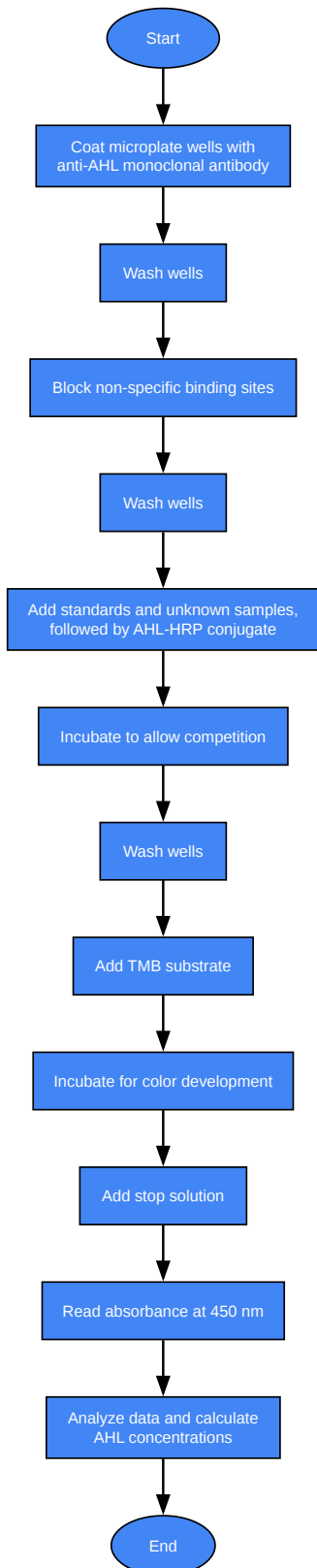
N-Acyl-Homoserine Lactone (AHL) Signaling Pathway



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Caption: AHL-mediated quorum sensing signaling pathway in Gram-negative bacteria.

Experimental Workflow for Competitive ELISA of AHLs



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Caption: Workflow for the competitive ELISA-based detection of N-acyl-homoserine lactones.

Protocols: ELISA-Based Detection of N-Acyl-Homoserine Lactones

Sample Preparation from Bacterial Cultures

This protocol details the extraction of AHLs from bacterial culture supernatants.

Materials:

- Bacterial culture grown to the desired cell density
- Centrifuge and centrifuge tubes
- 0.22 μm syringe filters
- Ethyl acetate (acidified with 0.1% v/v formic acid)
- Rotary evaporator or nitrogen stream evaporator
- Methanol (HPLC grade)
- Vortex mixer

Procedure:

- Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[\[5\]](#)
- Carefully collect the supernatant and filter it through a 0.22 μm filter to remove any remaining bacteria.[\[5\]](#)
- Transfer the cell-free supernatant to a separating funnel.
- Add an equal volume of acidified ethyl acetate to the supernatant, vortex vigorously for 1 minute, and allow the phases to separate.[\[5\]](#)[\[6\]](#)
- Collect the upper organic phase.

- Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.[5]
- Pool the organic phases and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.[5]
- Resuspend the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL) and store at -20°C until use in the ELISA.[6]

Competitive ELISA Protocol for AHL Quantification

This protocol is a general guideline and may require optimization depending on the specific antibody and AHL being analyzed.

Materials and Reagents:

- 96-well microtiter plates
- Anti-AHL monoclonal antibody
- AHL standards of known concentrations
- AHL-Horseradish Peroxidase (HRP) conjugate
- Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
- Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
- Sample/Standard Dilution Buffer (e.g., PBS with 0.1% BSA)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm
- Prepared AHL extracts and standards

Procedure:

Day 1: Plate Coating

- Dilute the anti-AHL monoclonal antibody to a predetermined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
- Add 100 µL of the diluted antibody solution to each well of the 96-well microplate.^[7]
- Cover the plate and incubate overnight at 4°C.^[7]

Day 2: Assay Performance

- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.^[7] After the last wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
- Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.^[7]
- Incubate for 1-2 hours at 37°C or overnight at 4°C.^[7]
- Washing: Wash the plate three times with Wash Buffer as described in step 1.
- Standard and Sample Preparation:
 - Prepare a serial dilution of the AHL standard in Sample/Standard Dilution Buffer to generate a standard curve (e.g., ranging from 0.1 to 1000 ng/mL).
 - Dilute the prepared sample extracts to fall within the range of the standard curve.
- Competitive Reaction:
 - Add 50 µL of the AHL standards or diluted samples to the appropriate wells.
 - Immediately add 50 µL of the diluted AHL-HRP conjugate to each well.^[8]
 - Cover the plate and incubate for 1-2 hours at 37°C.^{[7][8]}

- Washing: Wash the plate five times with Wash Buffer.
- Substrate Addition: Add 100 μ L of TMB Substrate Solution to each well.[\[7\]](#)[\[8\]](#)
- Color Development: Incubate the plate in the dark at room temperature (or 37°C) for 15-30 minutes.[\[7\]](#)[\[8\]](#) Monitor the color development.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells will change from blue to yellow.[\[7\]](#)[\[8\]](#)
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[\[7\]](#)[\[9\]](#)

Data Analysis

- Standard Curve Generation:
 - Calculate the average absorbance for each set of replicate standards and samples.
 - Subtract the average absorbance of the blank (zero standard) from all other readings.
 - Plot the average absorbance values (Y-axis) against the corresponding AHL concentrations (X-axis) for the standards.
 - Use a four-parameter logistic (4PL) curve fit to generate the standard curve.[\[10\]](#)
- Concentration Calculation:
 - Determine the concentration of AHL in the unknown samples by interpolating their average absorbance values from the standard curve.
 - Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration in the original extract.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize ELISA for the sensitive and quantitative detection of N-acyl-homoserine lactones in their samples.

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